Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Description
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound featuring a 1,3-dioxoisoindole core substituted with a 2-chlorophenyl group at position 2 and a decyl ester moiety at position 5. Its molecular formula is C₂₅H₂₈ClNO₄, with a calculated molecular weight of approximately 442.0 g/mol (based on structural analogs). The compound’s structure integrates a lipophilic decyl chain, an electron-withdrawing chlorophenyl group, and a planar aromatic dioxoisoindole system.
Properties
Molecular Formula |
C25H28ClNO4 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H28ClNO4/c1-2-3-4-5-6-7-8-11-16-31-25(30)18-14-15-19-20(17-18)24(29)27(23(19)28)22-13-10-9-12-21(22)26/h9-10,12-15,17H,2-8,11,16H2,1H3 |
InChI Key |
BQQHJYDVOZTUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenylglycine derivative, which is then subjected to cyclization reactions to form the dioxoisoindole structure. The final step involves esterification with decanol to introduce the decyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The primary structural analog is decyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate (CAS: 351993-93-6), which replaces the 2-chlorophenyl group with a 2-methoxyphenyl substituent . Key differences include:
| Property | Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate | Decyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
|---|---|---|
| Substituent on phenyl ring | Chlorine (-Cl) | Methoxy (-OCH₃) |
| Molecular formula | C₂₅H₂₈ClNO₄ | C₂₆H₃₁NO₅ |
| Molecular weight (g/mol) | ~442.0 | 437.53 |
| Electronic effect | Electron-withdrawing | Electron-donating |
Substituent-Driven Property Differences
- Lipophilicity : The chloro group increases hydrophobicity (higher predicted logP) relative to the polar methoxy group, suggesting differences in solubility and membrane permeability.
- Thermal Stability : Chlorinated aromatic systems generally exhibit higher thermal stability than methoxy-substituted analogs due to stronger C-Cl bonds and reduced susceptibility to oxidative cleavage.
Research Findings
- No direct comparative studies on these compounds are available. However, analogous isoindole derivatives highlight substituent-dependent trends: Methoxy-substituted compounds often show redshifted UV-Vis absorption due to enhanced conjugation, whereas chloro substituents may favor charge-transfer interactions . Chlorophenyl groups can improve photostability in dye applications but may reduce solubility in polar solvents.
Research Limitations and Notes
- Data Gaps : Experimental data for the target compound (e.g., melting point, spectral profiles) are absent in accessible literature. Predictions are extrapolated from structural analogs.
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